2-Chloro-4-(2,4-difluorophenyl)-1-butene
Overview
Description
2-Chloro-4-(2,4-difluorophenyl)-1-butene is an organic compound characterized by the presence of chlorine and fluorine atoms attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2,4-difluorophenyl)-1-butene typically involves the chlorination and fluorination of a butene precursor. One common method includes the reaction of 2,4-difluorophenyl magnesium bromide with 1-chlorobut-2-yne, followed by a reduction step to yield the desired product. The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(2,4-difluorophenyl)-1-butene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Addition Reactions: The double bond in the butene moiety can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Addition: Halogens (e.g., bromine) in inert solvents like carbon tetrachloride.
Oxidation: Potassium permanganate or osmium tetroxide in aqueous solutions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Major Products Formed:
Substitution: 2-Hydroxy-4-(2,4-difluorophenyl)-1-butene or 2-Amino-4-(2,4-difluorophenyl)-1-butene.
Addition: 2,3-Dibromo-4-(2,4-difluorophenyl)butane.
Oxidation: 2,3-Epoxy-4-(2,4-difluorophenyl)butane.
Reduction: 2-Chloro-4-(2,4-difluorophenyl)butane.
Scientific Research Applications
2-Chloro-4-(2,4-difluorophenyl)-1-butene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,4-difluorophenyl)-1-butene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for these targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
- 2-Chloro-4-(2,4-difluorophenyl)thiazole
- 2-Chloro-4-(2,4-difluorophenyl)acetophenone
- 2-Chloro-4-(2,4-difluorophenyl)pyridine
Comparison: Compared to these similar compounds, 2-Chloro-4-(2,4-difluorophenyl)-1-butene is unique due to its butene backbone, which imparts different chemical reactivity and physical properties For example, the presence of a double bond in the butene moiety allows for addition reactions that are not possible with thiazole or acetophenone derivatives
Properties
IUPAC Name |
1-(3-chlorobut-3-enyl)-2,4-difluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2/c1-7(11)2-3-8-4-5-9(12)6-10(8)13/h4-6H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGYRHQPVVXVBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=C(C=C(C=C1)F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252440 | |
Record name | 1-(3-Chloro-3-buten-1-yl)-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201252440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951893-40-6 | |
Record name | 1-(3-Chloro-3-buten-1-yl)-2,4-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951893-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chloro-3-buten-1-yl)-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201252440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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